molecular formula C13H10FNO B13327118 3'-Fluoro-[1,1'-biphenyl]-2-carboxamide

3'-Fluoro-[1,1'-biphenyl]-2-carboxamide

Cat. No.: B13327118
M. Wt: 215.22 g/mol
InChI Key: FYNUJNYNUVOPQU-UHFFFAOYSA-N
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Description

3’-Fluoro-[1,1’-biphenyl]-2-carboxamide is an organic compound that belongs to the class of biphenyl derivatives. This compound is characterized by the presence of a fluorine atom at the 3’ position and a carboxamide group at the 2 position of the biphenyl structure. Biphenyl derivatives are known for their wide range of applications in various fields, including medicinal chemistry, materials science, and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’-Fluoro-[1,1’-biphenyl]-2-carboxamide typically involves the following steps:

Industrial Production Methods

Industrial production of 3’-Fluoro-[1,1’-biphenyl]-2-carboxamide may involve large-scale batch or continuous flow processes, utilizing optimized reaction conditions to ensure high yield and purity. The use of automated reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3’-Fluoro-[1,1’-biphenyl]-2-carboxamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Nitration: Formation of nitro derivatives.

    Sulfonation: Formation of sulfonic acid derivatives.

    Halogenation: Formation of halogenated biphenyl derivatives.

    Amidation: Formation of new amide derivatives.

    Hydrolysis: Formation of carboxylic acid derivatives.

Mechanism of Action

The mechanism of action of 3’-Fluoro-[1,1’-biphenyl]-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, biphenyl derivatives have been shown to inhibit enzymes involved in pyrimidine nucleotide biosynthesis, leading to antiproliferative effects in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3’-Fluoro-[1,1’-biphenyl]-2-carboxamide is unique due to the specific positioning of the fluorine atom and the carboxamide group, which can influence its chemical reactivity and biological activity. The presence of the fluorine atom can enhance the compound’s stability and lipophilicity, while the carboxamide group can facilitate interactions with biological targets .

Properties

Molecular Formula

C13H10FNO

Molecular Weight

215.22 g/mol

IUPAC Name

2-(3-fluorophenyl)benzamide

InChI

InChI=1S/C13H10FNO/c14-10-5-3-4-9(8-10)11-6-1-2-7-12(11)13(15)16/h1-8H,(H2,15,16)

InChI Key

FYNUJNYNUVOPQU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=CC(=CC=C2)F)C(=O)N

Origin of Product

United States

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